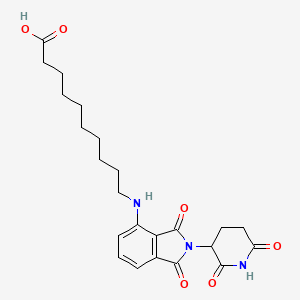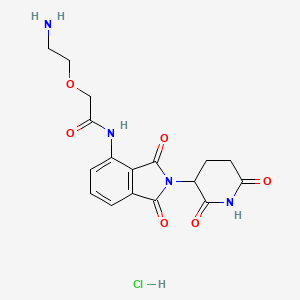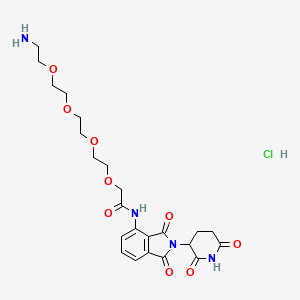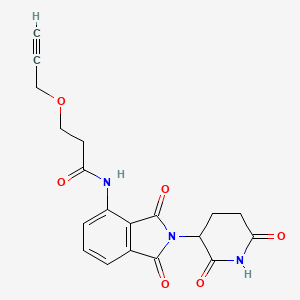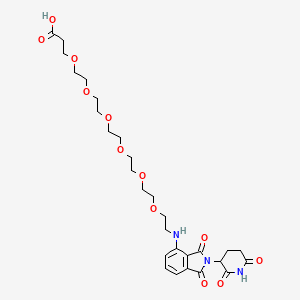
Pomalidomide-PEG6-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-PEG6-COOH is a conjugate compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. Pomalidomide is part of the immunomodulatory imide drug (IMiD) class, which includes thalidomide and lenalidomide. These compounds are known for their anti-cancer properties, particularly in the treatment of multiple myeloma and other hematological malignancies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG6-COOH typically involves the conjugation of pomalidomide with a PEG linker that has a carboxylic acid functional group. The process begins with the activation of the carboxylic acid group on the PEG linker, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activated ester then reacts with the amino group on pomalidomide to form the desired conjugate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow synthesis techniques to ensure consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-PEG6-COOH can undergo various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can participate in esterification or amidation reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common for this type of conjugate.
Common Reagents and Conditions
Esterification: Typically involves reagents like alcohols and acid catalysts.
Amidation: Involves amines and coupling agents such as DCC or EDC.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with an alcohol would yield an ester derivative of this compound .
Aplicaciones Científicas De Investigación
Pomalidomide-PEG6-COOH has a wide range of scientific research applications:
Chemistry: Used in the development of novel drug delivery systems and as a building block for more complex molecules.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies, particularly in the form of proteolysis-targeting chimeras (PROTACs).
Industry: Utilized in the production of advanced pharmaceuticals and bioconjugates.
Mecanismo De Acción
Pomalidomide-PEG6-COOH exerts its effects primarily through the pomalidomide moiety, which binds to the E3 ligase cereblon (CRBN). This binding redirects the ligase’s activity towards the degradation of specific proteins involved in cancer cell survival and proliferation. The PEG linker enhances the solubility and bioavailability of the compound, while the carboxylic acid group allows for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: Another IMiD with similar applications but different potency and side effect profiles.
Pomalidomide Derivatives: Various derivatives with modifications to the pomalidomide structure to enhance specific properties.
Uniqueness
Pomalidomide-PEG6-COOH is unique due to its combination of pomalidomide with a PEG linker and a carboxylic acid group. This structure enhances its solubility, bioavailability, and potential for further functionalization, making it a versatile compound for various scientific and medical applications .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O12/c32-23-5-4-22(26(35)30-23)31-27(36)20-2-1-3-21(25(20)28(31)37)29-7-9-39-11-13-41-15-17-43-19-18-42-16-14-40-12-10-38-8-6-24(33)34/h1-3,22,29H,4-19H2,(H,33,34)(H,30,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDBXIANAMQQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
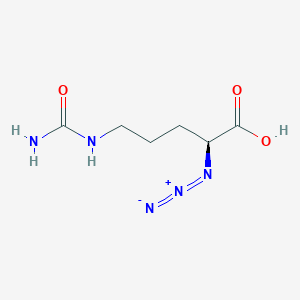
![(2S)-2-amino-6-[[1-[[(5S)-5-amino-5-carboxypentyl]amino]-1-oxopropan-2-yl]amino]hexanoic acid](/img/structure/B8147269.png)

![(2S)-2-amino-6-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]hexanoic acid](/img/structure/B8147284.png)
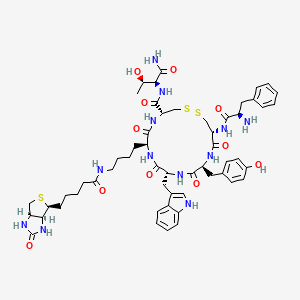
![N-(4-Hydroxyphenethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B8147317.png)
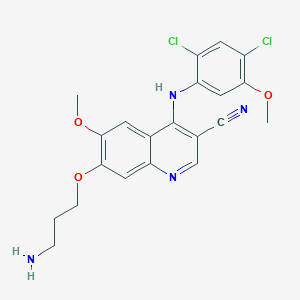
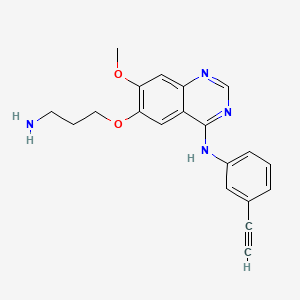
![(2S)-2-amino-5-[[6'-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-5-oxopentanoic acid](/img/structure/B8147331.png)
![(4S,5R)-3-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8147334.png)
